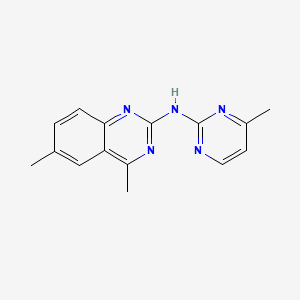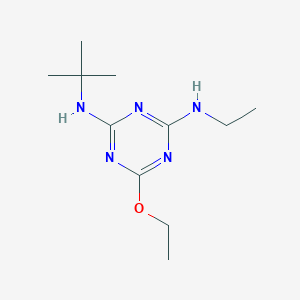![molecular formula C15H24N2O2 B5876194 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the piperazine family and is commonly referred to as EBE or 4-Ethoxybenzylpiperazine. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, it has been found to induce apoptosis in cancer cells. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. This makes it a valuable compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to certain types of cells, and caution should be taken when handling and using this compound.
将来の方向性
There are several future directions for research on 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol. One area of research could be to further study the mechanism of action of this compound and its potential applications in the treatment of cancer. Another area of research could be to study the potential toxicity of this compound and to develop safer methods for handling and using it in lab experiments. Additionally, research could be conducted to explore the potential applications of this compound in the treatment of pain and inflammation.
合成法
The synthesis of 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol. This synthesis method has been reported in several scientific journals and has been found to be effective in producing high yields of the compound.
科学的研究の応用
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol has been studied extensively for its potential applications in the field of medicine. It has been found to have significant activity against several types of cancer cells, including breast, ovarian, and lung cancer. In addition, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-5-3-14(4-6-15)13-17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZGPDBBYRKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5344022 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)


![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)